BenchChemオンラインストアへようこそ!

Amrubicin hydrochloride

Cardio-oncology Drug safety pharmacology Anthracycline cardiotoxicity

Amrubicin hydrochloride (CAS 92395-36-3) is a third-generation, fully synthetic 9-aminoanthracycline topoisomerase II inhibitor with a unique C-13 acetyl group. Its in vivo metabolite, amrubicinol, is 10- to 100-fold more cytotoxic, and the compound retains activity against P-glycoprotein-overexpressing resistant models where doxorubicin fails. Phase III data show 31.1% response rate vs. topotecan's 16.9% (ACT-1 trial). With lower myocardial accumulation and a distinct, reversible redox-cycling cardiotoxicity pathway, it is the definitive reference compound for SCLC and cardiotoxicity research.

Molecular Formula C25H26ClNO9
Molecular Weight 519.9 g/mol
CAS No. 92395-36-3
Cat. No. B1684223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrubicin hydrochloride
CAS92395-36-3
Synonyms(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887
Molecular FormulaC25H26ClNO9
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
InChIInChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
InChIKeyBHMLHEQFWVQAJS-IITOGVPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amrubicin Hydrochloride (CAS 92395-36-3): Third-Generation Synthetic Anthracycline for Oncology Research and SCLC Studies


Amrubicin hydrochloride (CAS 92395-36-3) is a completely synthetic 9-aminoanthracycline derivative and a potent topoisomerase II inhibitor developed by Sumitomo Pharmaceuticals, first approved in Japan in 2002 for the treatment of non-small-cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) [1]. Unlike first- and second-generation anthracyclines, amrubicin is converted enzymatically in vivo to its C-13 hydroxy metabolite, amrubicinol, which exhibits cytotoxicity 10 to 100 times that of the parent drug [2]. In preclinical models, amrubicin has demonstrated higher antitumor efficacy against human tumor xenografts while exhibiting significantly milder cardiotoxicity compared with doxorubicin [3]. As a third-generation compound, amrubicin retains activity against anthracycline-resistant tumor models and has shown distinct metabolic and cellular accumulation properties that differentiate it from earlier-generation anthracyclines such as doxorubicin and epirubicin [4].

Why Amrubicin Hydrochloride Cannot Be Substituted with Doxorubicin or Topotecan: Key Differentiation Drivers


Amrubicin hydrochloride exhibits structural, mechanistic, and pharmacological properties that preclude simple substitution with other topoisomerase II inhibitors (doxorubicin, epirubicin, etoposide) or alternative SCLC therapeutics (topotecan). Structurally, amrubicin is a fully synthetic 9-aminoanthracycline with a unique C-13 acetyl group that undergoes enzymatic reduction to the highly cytotoxic metabolite amrubicinol, a property absent in doxorubicin and epirubicin [1]. Mechanistically, amrubicin demonstrates superior DNA-protein complex stabilization and more extensive double-strand DNA break induction compared with doxorubicin [2]. Pharmacokinetically, amrubicin exhibits rapid cellular influx due to high intrinsic lipophilicity, enabling retention of activity in P-glycoprotein-overexpressing, anthracycline-resistant tumor models where doxorubicin and etoposide show cross-resistance [3]. In the clinical setting, phase III data demonstrate that amrubicin significantly improves response rate (31.1% vs. 16.9%) and progression-free survival (4.1 vs. 3.5 months) compared with topotecan in second-line SCLC, underscoring that these agents are not clinically interchangeable [4].

Quantitative Comparative Evidence: Amrubicin Hydrochloride vs. Doxorubicin, Epirubicin, and Topotecan


Cardiac Safety: Reduced Myocardial Accumulation vs. Doxorubicin and Epirubicin in Ex Vivo Human Myocardial Strips

Amrubicin hydrochloride demonstrates substantially lower cardiac tissue accumulation compared with both doxorubicin and epirubicin in an ex vivo human myocardial strip model. At clinically relevant anthracycline concentrations, amrubicin attained significantly lower levels in both soluble and membrane fractions of human myocardial tissue [1]. This reduced accumulation is driven primarily by favorable clearance mechanisms unique to amrubicin, including the formation and elimination of 9-deaminoamrubicin and 9-deaminoamrubicinol, which are not P-glycoprotein-mediated [1]. In parallel mechanistic studies, amrubicin produced H₂O₂ via enzymatic reduction-oxidation of its quinone moiety, whereas doxorubicin induced mitochondrial uncoupling; additionally, 3 μM amrubicin caused only reversible inactivation of mitochondrial aconitase, while doxorubicin consistently caused irreversible inactivation [2].

Cardio-oncology Drug safety pharmacology Anthracycline cardiotoxicity

Clinical Efficacy: Superior Response Rate and Progression-Free Survival vs. Topotecan in Second-Line SCLC

In the randomized phase III ACT-1 trial comparing amrubicin with topotecan as second-line treatment for small-cell lung cancer (n=637 patients), amrubicin demonstrated statistically significant superiority across multiple efficacy endpoints [1]. Overall response rate (ORR) with amrubicin was 31.1% compared with 16.9% for topotecan (odds ratio 2.223; P < 0.001), representing a near-doubling of response. Median progression-free survival (PFS) was 4.1 months with amrubicin versus 3.5 months with topotecan (hazard ratio 0.802; P = 0.018). In the refractory disease subgroup, median overall survival was 6.2 months with amrubicin versus 5.7 months with topotecan (hazard ratio 0.77; P = 0.047) [1]. Grade ≥3 neutropenia was less frequent with amrubicin (41% vs. 54%; P = 0.004), as were thrombocytopenia (21% vs. 54%; P < 0.001) and anemia (16% vs. 31%; P < 0.001); transfusion rates were 32% versus 53% (P < 0.001) [1]. Overall survival in the total population did not differ significantly (7.5 vs. 7.8 months; HR 0.880; P = 0.170) [1].

Small-cell lung cancer Phase III clinical trial Second-line chemotherapy

Drug Resistance: Retained Activity in Anthracycline-Resistant Tumor Models vs. Doxorubicin and Etoposide

Amrubicin hydrochloride retains cytotoxic activity in doxorubicin-resistant tumor cell lines and drug-resistant human tumor explants where doxorubicin and etoposide exhibit cross-resistance [1]. In comparative cytotoxicity assays, both doxorubicin-resistant cell lines and drug-resistant human ovarian and breast tumor explants maintained sensitivity to amrubicin [1]. Cellular uptake and accumulation studies demonstrated similar levels of amrubicin accumulation in doxorubicin-sensitive versus doxorubicin-resistant cell lines, indicating that amrubicin overcomes P-glycoprotein-mediated efflux mechanisms [1]. Although amrubicin is a weak P-glycoprotein substrate, its transport and retention are not solely modulated by drug efflux pumps; instead, cellular retention is driven by rapid influx due to high intrinsic permeability and lipophilic properties [1]. Gene expression profiling revealed that several classes of genes were significantly and uniquely regulated following amrubicin treatment, but not following doxorubicin or etoposide treatment [1].

Multidrug resistance Anthracycline resistance P-glycoprotein

Metabolite-Driven Potency: Amrubicinol Exhibits 10- to 100-Fold Higher Cytotoxicity Than Parent Compound

Amrubicin hydrochloride undergoes enzymatic conversion in vivo to its C-13 hydroxy metabolite, amrubicinol, which possesses cytotoxicity 10 to 100 times that of the parent drug [1]. In a pharmacokinetic study of 16 patients with advanced lung cancer receiving amrubicin 45 mg/m² by bolus injection once every 24 hours for 3 consecutive days, the area under the curve (AUC, 0 to 72 hours) for amrubicin was 13,490 ng·h/mL, while the AUC for amrubicinol was 2,585 ng·h/mL, with an AUC ratio of amrubicinol to amrubicin of 15.1 ± 4.6% (mean ± SD) at doses ranging from 30 to 45 mg/m² [1]. Interindividual variability in enzymatic conversion to amrubicinol was small (CV not explicitly provided for conversion rate), whereas large interindividual variability in apparent total clearance of amrubicin was observed (CV = 49.8%) [1]. Amrubicin and amrubicinol both inhibited purified human DNA topoisomerase II; compared with doxorubicin, they induced more extensive DNA-protein complex formation and double-strand DNA breaks [2].

Prodrug metabolism Pharmacokinetics Active metabolite

Mechanism of Action: Superior DNA-Protein Complex Stabilization and Double-Strand DNA Break Induction vs. Doxorubicin

Amrubicin and its active metabolite amrubicinol both inhibit purified human DNA topoisomerase II. Compared with doxorubicin (DXR), amrubicin and amrubicinol induced more extensive DNA-protein complex formation and double-strand DNA breaks in CCRF-CEM cells and KU-2 cells [1]. In mechanistic studies using the topoisomerase II catalytic inhibitor ICRF-193, both DNA-protein complex formation and double-strand DNA breaks induced by amrubicin and amrubicinol were antagonized; coordinately, cell growth inhibition induced by amrubicin and amrubicinol, but not that induced by doxorubicin, was antagonized by ICRF-193 [1]. This differential sensitivity to ICRF-193 antagonism indicates that the cell growth-inhibitory effects of amrubicin and amrubicinol are mechanistically more dependent on topoisomerase II-mediated DNA-protein complex stabilization and double-strand break formation than those of doxorubicin [1].

Topoisomerase II inhibition DNA damage Mechanism of action

Amrubicin Hydrochloride: Prioritized Research and Industrial Application Scenarios Based on Comparative Evidence


Second-Line Small-Cell Lung Cancer (SCLC) Research and Preclinical Model Development

Based on the phase III ACT-1 trial demonstrating a 31.1% overall response rate (vs. 16.9% for topotecan; odds ratio 2.223; P < 0.001) and improved progression-free survival of 4.1 months (vs. 3.5 months; HR 0.802; P = 0.018), amrubicin hydrochloride is prioritized for preclinical and translational research investigating second-line SCLC therapeutics [1]. The significantly higher response rate in refractory SCLC patients (median OS 6.2 vs. 5.7 months; HR 0.77; P = 0.047) supports targeted investigation in refractory disease models. The favorable hematologic toxicity profile—lower rates of grade ≥3 neutropenia (41% vs. 54%), thrombocytopenia (21% vs. 54%), and anemia (16% vs. 31%) compared with topotecan [1]—further justifies its use in combination therapy development where overlapping myelosuppression is a concern.

Cardio-Oncology Safety Studies and Comparative Anthracycline Toxicity Research

Amrubicin's demonstrated lower myocardial accumulation compared with doxorubicin and epirubicin in ex vivo human myocardial strip models at 3 μM and 10 μM concentrations [2], combined with its distinct metabolic pathway (H₂O₂ production via quinone redox cycling vs. doxorubicin-induced mitochondrial uncoupling and reversible vs. irreversible mitochondrial aconitase inactivation) [3], makes it an ideal comparator compound for mechanistic studies of anthracycline-induced cardiotoxicity. Researchers investigating strategies to mitigate cumulative anthracycline cardiac toxicity should prioritize amrubicin as a reference compound representing the third-generation, reduced-cardiotoxicity anthracycline class.

Multidrug Resistance (MDR) Research and Anthracycline-Refractory Tumor Model Studies

Given the evidence that amrubicin retains cytotoxic activity in doxorubicin-resistant cell lines and drug-resistant human tumor explants where doxorubicin and etoposide show cross-resistance [4], this compound is essential for research programs focused on overcoming P-glycoprotein-mediated multidrug resistance. The unique cellular accumulation profile—characterized by rapid influx due to high intrinsic permeability and lipophilicity rather than efflux pump evasion [4]—positions amrubicin as a critical tool compound for studying alternative resistance circumvention mechanisms. Gene expression studies revealing unique transcriptional regulation following amrubicin treatment (vs. doxorubicin or etoposide) further support its utility in resistance pathway research [4].

Prodrug Metabolism and Tumor-Selective Activation Research

Amrubicin's conversion to the 10- to 100-fold more cytotoxic metabolite amrubicinol, with a mean AUC ratio of 15.1 ± 4.6% in lung cancer patients at 30-45 mg/m² doses [5], provides a unique experimental system for studying tumor-selective prodrug activation. The low interindividual variability in enzymatic conversion [5] makes amrubicin a reproducible model compound for investigating carbonyl reductase-mediated bioactivation pathways. Research programs developing biomarker strategies for patient stratification or investigating tumor-specific reductase expression should consider amrubicin as a reference prodrug with well-characterized metabolite pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amrubicin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.